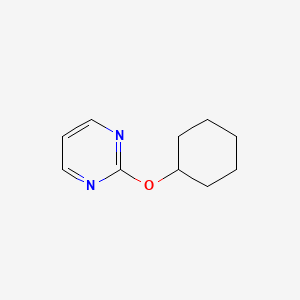
2-(Cyclohexyloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexyloxy)pyrimidine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives like this compound can be achieved through various methods. One such method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another approach involves a Pd-catalyzed Hiyama cross-coupling of 2-chloro pyrimidines with organosilanes .Molecular Structure Analysis
The molecular structure of this compound and similar compounds can be analyzed using various spectroscopic techniques. Computational tools can be used to investigate the molecular and electronic behavior of these compounds . The molecular bond orders of pyrimidines and pyrimidine nucleoside analogs can be calculated with an ab initio method .Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Scientific Research Applications
Mitochondrial Transport in Yeast
- Mitochondrial Transporter for Pyrimidine Nucleotides : In Saccharomyces cerevisiae, pyrimidine nucleotides, synthesized outside the mitochondrial matrix, require transport across the mitochondrial inner membrane. Rim2p, identified as a yeast mitochondrial pyrimidine nucleotide transporter, plays a crucial role in transporting these nucleotides into mitochondria (Marobbio, Di Noia, & Palmieri, 2006).
DNA Repair and Photolyase Function
- DNA Photolyase and Repair : Pyrimidine dimers, primarily caused by UV radiation, are repaired by DNA photolyase. This enzyme utilizes visible light to break the cyclobutane ring of the dimer, highlighting the importance of pyrimidine derivatives in DNA repair processes (Sancar, 1994).
Biological Activities of Pyrimidine Derivatives
- Diverse Biological Activities : Pyrimidine derivatives exhibit a wide range of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory properties. Novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes synthesized showed significant antioxidant activity, influenced by the alkyl fragment attached to the 2‐(pyrimidin‐2‐yl)ethanol structure (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Pyrimidine Dimerization and DNA Damage
- Photosensitised Pyrimidine Dimerisation : Triplet-mediated pyrimidine dimerization is a critical process in photochemical damage to DNA. The study focuses on cyclobutane pyrimidine dimers, the most relevant photoproducts obtained by sensitisation, and their chemistry in DNA and its building blocks (Cuquerella, Lhiaubet‐Vallet, Bosca, & Miranda, 2011).
Antitumor Activities
- Fluorocyclopentenyl-Pyrimidines in Tumor Inhibition : Fluorocyclopentenyl-pyrimidines, designed from D-ribose, demonstrated potent antitumor activity in various tumor cell lines and in a nude mouse tumor xenograft model. This highlights the significant role of cyclopentenyl-pyrimidines in antitumor applications (Choi et al., 2012).
Pyrimidine in Antiviral Research
- Hepatitis C Virus Inhibition : The pyrimidine nucleoside beta-d-2'-deoxy-2'-fluoro-2'-C-methylcytidine was designed as an inhibitor of hepatitis C virus RNA-dependent RNA polymerase. It displayed potent and selective inhibition of HCV replication, showcasing the antiviral potential of pyrimidine derivatives (Clark et al., 2005).
Pyrimidine Derivatives in Enzyme Inhibition
- Acetylcholinesterase and Carbonic Anhydrase Inhibition : Pyrimidine‐thiones derivatives showed good inhibitory action against acetylcholinesterase and human carbonic anhydrase, indicating their potential in enzyme inhibition and therapeutic applications (Taslimi et al., 2018).
Plant Growth Research
- Plant Growth Retardants : Plant growth retardants from pyrimidine structure are used in physiological research, particularly in understanding the regulation of terpenoid metabolism in relation to phytohormones and sterols. This demonstrates the application of pyrimidines in both agricultural and biological research (Grossmann, 1990).
Mechanism of Action
The mechanism of action of pyrimidine-based compounds is often associated with their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
Research in the field of pyrimidine derivatives is ongoing, with a focus on developing new methods of synthesis and exploring their potential applications in medicine and industry . For instance, there is interest in the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-cyclohexyloxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-5-9(6-3-1)13-10-11-7-4-8-12-10/h4,7-9H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLKYYSWKHXXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

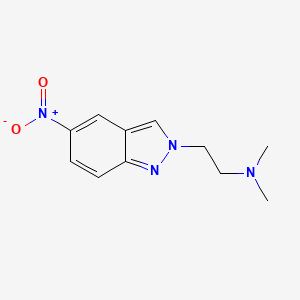
![methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2738954.png)
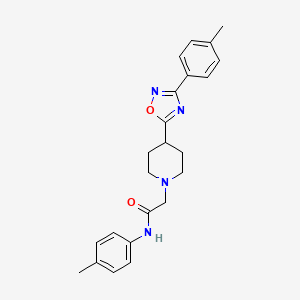
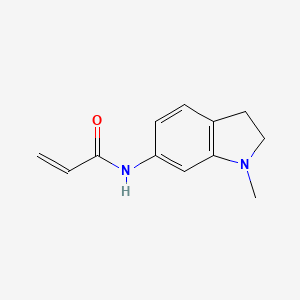
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
methanone](/img/structure/B2738961.png)
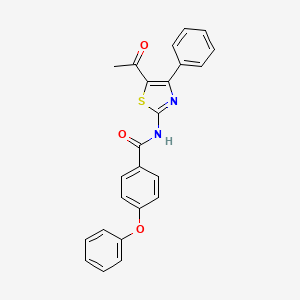
![Tert-butyl 3-{[(3-fluorophenyl)carbamoyl]oxy}azetidine-1-carboxylate](/img/structure/B2738963.png)
![2,2-Dimethyl-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine](/img/structure/B2738965.png)
![2-Chloro-1-[(4S)-4-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]propan-1-one](/img/structure/B2738968.png)

![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate](/img/structure/B2738971.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2738973.png)